molecular formula C19H13F3N2O4 B2685717 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4-(trifluoromethyl)phenyl)acetamide CAS No. 1105244-76-5

2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4-(trifluoromethyl)phenyl)acetamide

Cat. No. B2685717
CAS RN: 1105244-76-5
M. Wt: 390.318
InChI Key: JADCSKVKWZNBCS-UHFFFAOYSA-N
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Description

2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C19H13F3N2O4 and its molecular weight is 390.318. The purity is usually 95%.
BenchChem offers high-quality 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4-(trifluoromethyl)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4-(trifluoromethyl)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis and structural analysis of compounds related to 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4-(trifluoromethyl)phenyl)acetamide offer insights into their potential scientific applications. These compounds, including various derivatives of benzoxazole and benzothiazole, have been synthesized and analyzed for their structural properties using techniques such as NMR, IR spectroscopy, and mass spectrometry. Such analyses provide foundational knowledge for further exploration of their pharmacological activities and potential applications in drug development (Khodot & Rakitin, 2022).

Antitumor and Anticancer Activities

Research on derivatives of benzothiazole and related compounds has demonstrated significant antitumor and anticancer activities. These findings suggest potential therapeutic applications for compounds structurally related to 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4-(trifluoromethyl)phenyl)acetamide in treating various types of cancer. The antitumor activity of new derivatives has been evaluated in vitro against a range of human tumor cell lines, indicating their promise as anticancer agents (Yurttaş et al., 2015).

Antimicrobial and Antibacterial Activities

Compounds structurally related to 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4-(trifluoromethyl)phenyl)acetamide have also been studied for their antimicrobial and antibacterial activities. The synthesis of novel derivatives and their evaluation against various bacterial strains reveal potential applications in developing new antimicrobial agents. These studies provide a basis for the exploration of such compounds in addressing resistant microbial infections (Juddhawala et al., 2011).

Antioxidant Properties

The antioxidant properties of derivatives related to 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4-(trifluoromethyl)phenyl)acetamide have been investigated, showing their potential in oxidative stress-related conditions. These findings highlight the importance of structural analysis and synthesis in identifying compounds with beneficial therapeutic effects, including antioxidative properties that can mitigate damage from free radicals and oxidative stress (Devi et al., 2022).

properties

IUPAC Name

2-[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F3N2O4/c20-19(21,22)12-2-4-13(5-3-12)23-18(25)9-14-8-16(28-24-14)11-1-6-15-17(7-11)27-10-26-15/h1-8H,9-10H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JADCSKVKWZNBCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)CC(=O)NC4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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